6-Bromo-4-iodopyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrIN2 |
|---|---|
Molecular Weight |
298.91 g/mol |
IUPAC Name |
6-bromo-4-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4BrIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 |
InChI Key |
DRIDSHDBMUCZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 4 Iodopyridin 3 Amine
Precursor Synthesis and Halogenation Strategies
A common and direct approach to complex halopyridines involves the stepwise functionalization of a simpler pyridine (B92270) core. This strategy relies on the controlled introduction of halogen atoms onto a pre-functionalized pyridine intermediate, leveraging the directing effects of existing substituents.
Preparation of Functionalized Pyridine Intermediates
The synthesis typically commences with a readily available starting material, such as 3-aminopyridine (B143674). This precursor can be prepared via a Hofmann rearrangement of nicotinamide. wikipedia.org The first halogen can then be introduced regioselectively. For instance, 6-bromopyridin-3-amine is a key intermediate, which can be synthesized by the bromination of 3-aminopyridine. sigmaaldrich.com The use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) allows for the selective bromination at the 6-position, influenced by the directing effect of the amino group. sigmaaldrich.com
The reaction proceeds by activating the pyridine ring towards electrophilic substitution, with the amino group directing the incoming electrophile primarily to the ortho and para positions. Due to steric hindrance and electronic factors, the 6-position is favored for bromination.
Table 1: Synthesis of 6-Bromopyridin-3-amine
| Starting Material | Reagent | Solvent | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| 3-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 6-Bromopyridin-3-amine | High |
Sequential Halogenation Approaches (Bromination and Iodination)
With the 6-bromopyridin-3-amine intermediate in hand, the subsequent step is the introduction of an iodine atom at the 4-position. The existing amino and bromo substituents direct the regioselectivity of this second halogenation. The strong activating and ortho, para-directing effect of the amino group at C3, combined with the deactivating effect of the bromine at C6, strongly favors electrophilic substitution at the C4 position.
N-Iodosuccinimide (NIS) is a common and effective reagent for this purpose, often used in conjunction with an acid catalyst like trifluoroacetic acid to enhance the electrophilicity of the iodine. organic-chemistry.org The reaction is typically performed in a polar aprotic solvent.
An alternative sequence could involve the initial iodination of 3-aminopyridine followed by bromination. However, the first approach is often preferred as the bromination of 3-aminopyridine is a well-established, high-yielding reaction.
Table 2: Iodination of 6-Bromopyridin-3-amine
| Starting Material | Reagent | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 6-Bromopyridin-3-amine | N-Iodosuccinimide (NIS) | Dimethylformamide (DMF) or Acetonitrile | Room Temperature to mild heating | 6-Bromo-4-iodopyridin-3-amine |
Directed Metalation and Halogen-Dance Pathways
Directed metalation offers a powerful alternative for regioselective functionalization, utilizing a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the aromatic ring.
Regioselective Lithiation and Subsequent Iodination/Bromination
Directed ortho-metalation (DoM) can, in principle, be used to synthesize this compound. wikipedia.org The amino group at the 3-position can act as a directed metalation group (DMG). However, the acidic proton of the primary amine would be preferentially abstracted by the organolithium base. Therefore, protection of the amino group, for example as a pivaloyl amide or a carbamate, is necessary.
A potential synthetic route could start with 6-bromopyridin-3-amine. The amino group would first be protected. The protected amino group would then direct lithiation to the C4 position. Subsequent quenching of the resulting aryllithium intermediate with an iodine electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine at the desired position. A final deprotection step would yield the target compound. The choice of organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions (temperature, solvent) is crucial for achieving high regioselectivity and yield. scribd.comharvard.edu
Table 3: Hypothetical Directed Metalation Route
| Step | Substrate | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 6-Bromopyridin-3-amine | Pivaloyl chloride or Boc-anhydride | N-protected-6-bromopyridin-3-amine | Protect amino group |
| 2 | N-protected-6-bromopyridin-3-amine | 1. LDA or n-BuLi, THF, -78 °C 2. I₂ | N-protected-6-bromo-4-iodopyridin-3-amine | Regioselective iodination |
| 3 | N-protected-6-bromo-4-iodopyridin-3-amine | Acid or base hydrolysis | This compound | Deprotection |
Palladium-Catalyzed Halogen-Dance Reactions
Halogen-dance (HD) reactions refer to the base- or metal-catalyzed migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net While less common for this specific substitution pattern, a palladium-catalyzed halogen-dance reaction could theoretically be employed.
This pathway would likely start with a differently substituted dihaloaminopyridine isomer. For example, treatment of a 2,5-dihalo-3-aminopyridine derivative with a palladium catalyst and a suitable ligand could induce a rearrangement to a more thermodynamically stable isomer. The mechanism often involves oxidative addition of the aryl halide to a Pd(0) complex, followed by a series of steps that result in the migration of the halogen. However, controlling the regioselectivity of such reactions can be challenging and highly dependent on the substrate and reaction conditions. This approach remains a more specialized and less predictable route to the target compound compared to sequential halogenation or directed metalation. clockss.org
Diazotization-Mediated Halogen Introduction
The Sandmeyer reaction is a classic method for introducing halogens onto an aromatic ring by the displacement of a diazonium salt, which is generated from a primary aromatic amine. wikipedia.orglscollege.ac.in While the target molecule itself contains an amino group, this methodology can be used to synthesize a key precursor if a suitable diaminopyridine were available.
For instance, if one were to start with 6-bromo-3,4-diaminopyridine, it might be possible to selectively diazotize the amino group at the 4-position. The resulting diazonium salt could then be treated with an iodide source, such as potassium iodide (KI), to introduce the iodine atom. organic-chemistry.org The success of this route would hinge on the ability to selectively react one amino group in the presence of the other. The relative basicity and steric environment of the two amino groups would influence the selectivity of the diazotization step.
Table 4: Representative Sandmeyer-type Iodination
| Starting Material | Reagents | Key Conditions | Product | Reaction Type |
|---|---|---|---|---|
| Aryl Amine | 1. NaNO₂, aq. acid (e.g., HCl) 2. KI | 0-5 °C for diazotization | Aryl Iodide | Diazotization-Sandmeyer Reaction |
This method provides a powerful tool for introducing halogens in positions that may not be accessible through direct electrophilic halogenation. actachemscand.org
Sandmeyer-Type Reactions for Bromo and Iodo Substitution
The Sandmeyer reaction is a versatile and widely employed method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via the formation of a diazonium salt intermediate. wikipedia.orgnih.govlscollege.ac.inbyjus.comorganic-chemistry.org This transformation is particularly useful for introducing substitution patterns that are not readily accessible through direct electrophilic aromatic substitution. organic-chemistry.org
The general mechanism of the Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II) halide to yield the corresponding aryl halide and regenerate the copper(I) catalyst. wikipedia.org
While classic Sandmeyer reactions for chlorination and bromination typically utilize stoichiometric amounts of copper(I) halides (CuCl or CuBr), iodination can often be achieved without a copper catalyst by treating the diazonium salt with a source of iodide ions, such as potassium iodide. nih.govorganic-chemistry.org
A plausible synthetic approach to this compound could involve the diazotization of a suitable diaminopyridine precursor, followed by sequential or simultaneous Sandmeyer-type reactions. However, controlling the regioselectivity of such a reaction on a polysubstituted pyridine ring would be a significant challenge.
Optimization of Diazotization Conditions for Regioselectivity
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is the critical first step in the Sandmeyer reaction sequence. byjus.com The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric or sulfuric acid. The stability of the resulting diazonium salt is highly dependent on the reaction temperature, which is generally kept between 0 and 5 °C to prevent premature decomposition.
For aminopyridines, the diazotization process can be more complex than for simple anilines due to the presence of the basic ring nitrogen. The acidity of the reaction medium plays a crucial role in ensuring the protonation of the ring nitrogen, which deactivates the ring towards unwanted side reactions and facilitates the desired diazotization of the amino group.
Controlling the regioselectivity of halogenation in pyridines is a significant synthetic challenge. nih.gov The electronic properties of existing substituents heavily influence the position of incoming electrophiles. In the context of synthesizing this compound, a potential strategy involves the sequential halogenation of a 3-aminopyridine precursor. The amino group is an activating, ortho-, para-directing group. Therefore, direct halogenation of 3-aminopyridine would likely lead to substitution at the 2-, 4-, and 6-positions.
To achieve the desired 4,6-dihalogenation pattern, a careful selection of halogenating agents and reaction conditions is necessary. For instance, the bromination of 3-aminopyridine can be directed to the 6-position under specific conditions. Subsequent iodination would then need to be selectively introduced at the 4-position, a step that would require careful optimization to avoid polysubstitution or rearrangement.
A hypothetical two-step halogenation of 3-aminopyridine to a dihalogenated precursor for this compound is presented below. It is important to note that this is a conceptual pathway, and the specific conditions would require experimental optimization.
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Product |
| 1 | 3-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 3-Amino-6-bromopyridine |
| 2 | 3-Amino-6-bromopyridine | N-Iodosuccinimide (NIS) | Dichloromethane | 0 to Room Temperature | 6-Bromo-4-iodo-3-aminopyridine |
Advanced Synthetic Protocols and Process Optimization
Beyond classical Sandmeyer reactions, advanced synthetic methods offer greater control and efficiency in the halogenation of pyridines. These modern approaches often involve the use of novel catalytic systems and a deeper understanding of solvent effects and other reaction parameters.
Catalytic Systems for Halogenation Reactions
Modern organic synthesis has seen a shift towards catalytic methods to improve efficiency and reduce waste. For the halogenation of pyridines, various catalytic systems have been developed. While the Sandmeyer reaction itself is catalytic in copper(I), other transition metals have been explored for direct C-H halogenation reactions. For instance, palladium-catalyzed methods have been developed for the C-H iodination of arenes using aryl iodides as the iodine source. chinesechemsoc.org
Transition-metal-free halogenation protocols have also gained traction. These methods often employ unique halogenating agents or activators to achieve regioselectivity. For example, the use of sodium chlorite (B76162) or bromite (B1237846) as a halogen source in the presence of an acid can facilitate the regioselective halogenation of certain heterocyclic systems like imidazo[1,2-a]pyridines. rsc.orgresearchgate.net The development of catalytic systems for the specific di-halogenation of 3-aminopyridine derivatives remains an area of active research.
Solvent Effects and Reaction Parameter Tuning
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and yields. In the context of Sandmeyer and other halogenation reactions, the solvent's polarity and its ability to solvate intermediates are critical factors. For instance, in the regioselective halogenation of imidazo[1,2-a]pyridines, DMF was found to be the optimal solvent compared to less polar options like toluene (B28343) or dioxane. rsc.org
Other reaction parameters that require careful tuning include:
Temperature: As previously mentioned, diazotization reactions are highly temperature-sensitive. Halogenation reactions also exhibit temperature dependence, with lower temperatures often favoring higher selectivity.
Acid/Base Additives: The presence of acids or bases can significantly alter the reactivity of the substrate and the halogenating agent. For example, in some regioselective bromination reactions, acidic conditions can be used to deactivate certain positions on an aromatic ring towards electrophilic attack. nih.gov
Nature of the Halogen Source: The choice of halogenating agent (e.g., elemental halogen, N-halosuccinimides, or other sources) can influence the regioselectivity and reactivity of the halogenation step.
The optimization of these parameters is crucial for developing a robust and high-yielding synthesis of this compound. A systematic Design of Experiments (DoE) approach could be employed to efficiently explore the effects of multiple variables on the reaction outcome.
Scale-Up Considerations in Research Synthesis
The transition of a synthetic route from a laboratory scale to a larger, preparative scale introduces a new set of challenges. For the synthesis of a complex molecule like this compound, several factors must be considered for a successful scale-up:
Safety: Diazonium salts are known to be thermally unstable and potentially explosive, especially in a solid, dry state. Therefore, on a larger scale, it is crucial to maintain strict temperature control and to handle these intermediates in solution without isolation.
Reagent Cost and Availability: The cost and availability of starting materials and reagents become more significant at a larger scale. Economical and readily available reagents are preferred for a sustainable process.
Reaction Exotherms: Many chemical reactions, including diazotization and halogenations, can be exothermic. Proper heat management and reactor design are essential to prevent runaway reactions.
Work-up and Purification: The isolation and purification of the final product can become more challenging on a larger scale. The development of efficient extraction and crystallization procedures is critical.
Process Intensification: The use of continuous flow reactors can offer significant advantages for scaling up reactions involving hazardous intermediates like diazonium salts. beilstein-journals.org Flow chemistry allows for better control over reaction parameters, improved safety, and potentially higher yields.
A summary of key considerations for the scale-up of a hypothetical synthesis is provided below.
| Parameter | Laboratory Scale (mg to g) | Scale-Up (g to kg) |
| Safety | Standard laboratory precautions | Enhanced safety protocols, potential for in-situ generation and consumption of hazardous intermediates |
| Temperature Control | Ice bath | Jacketed reactor with precise temperature monitoring and control |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Mixing | Magnetic or overhead stirring | Efficient mechanical stirring to ensure homogeneity |
| Purification | Column chromatography | Crystallization, distillation, or large-scale chromatography |
Reactivity and Transformation Pathways of 6 Bromo 4 Iodopyridin 3 Amine
Cross-Coupling Chemistry at Halogen Centers
The presence of two different halogen atoms on the pyridine (B92270) ring is central to the compound's utility in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions, a principle that underpins the chemo- and regioselectivity of its transformations. rsc.orgrsc.org
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and has been successfully applied to 6-Bromo-4-iodopyridin-3-amine. The reaction demonstrates high selectivity, with coupling occurring preferentially at the more labile C-I bond.
In a documented synthesis, this compound was coupled with a substituted pyridine boronic acid to construct a bipyridyl system. acs.org This transformation was a key step in a convergent route for synthesizing 1,7-diazacarbazoles. acs.org The reaction proceeded by treating the dihalogenated pyridine with 2-fluoro-3-boronic acid-5-(4-piperidin-1-ylmethylphenyl)pyridine in the presence of a palladium catalyst and a fluoride (B91410) base. acs.org The conditions selectively targeted the C-4 position, leaving the C-6 bromine intact for potential subsequent reactions. acs.org
Table 1: Example of Suzuki-Miyaura Reaction with this compound acs.org
| Reactant A | Reactant B | Catalyst | Base & Solvent | Conditions | Product |
|---|
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another important transformation for this substrate. Following the established reactivity trend, the reaction is expected to occur selectively at the C-4 iodo position. Standard conditions for Sonogashira couplings typically involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base like triethylamine (B128534) in a solvent such as DMF. mdpi.comsemanticscholar.orgrsc.org This selectivity allows for the introduction of an alkynyl moiety at the C-4 position while preserving the bromine atom for subsequent functionalization. semanticscholar.org For instance, similar dihalogenated systems like 6-bromo-2,4-dichloroquinazoline (B10380) have been shown to undergo selective mono-alkynylation. mdpi.comsemanticscholar.org
The Stille and Kumada cross-coupling reactions offer alternative methods for C-C bond formation.
Stille Coupling: This reaction utilizes organostannanes as coupling partners with a palladium catalyst. rsc.org For substrates like this compound, the reaction would preferentially occur at the C-I bond. A modification of the Stille coupling using trimethylalane as a partner with a Pd(PPh₃)₄ catalyst has been described for the related 6-bromo-2,4-dichloroquinazoline, yielding a mixture of products from coupling at different halogenated sites. mdpi.comsemanticscholar.org This indicates that while selectivity for the C-I bond is expected, reaction conditions can influence the outcome.
Kumada Coupling: This reaction employs Grignard reagents (organomagnesium halides) and is effectively catalyzed by nickel or palladium complexes. nih.gov The Kumada coupling is a viable strategy for alkylating or arylating this compound, again with expected initial reactivity at the C-4 position. nih.govambeed.com Research on other aromatic bromo- and iodoamines has shown that the reaction is tolerant of unprotected primary amino groups. nih.gov
The ability to selectively functionalize one halogen site in the presence of another is a cornerstone of modern organic synthesis. In this compound, this selectivity is governed by several factors.
The primary determinant of selectivity is the inherent difference in the bond dissociation energies of the C-X bonds, which leads to a predictable order of reactivity in the oxidative addition step of palladium-catalyzed cycles: C–I > C–Br >> C–Cl. rsc.org This intrinsic difference is why reactions like the Suzuki-Miyaura coupling occur cleanly at the C-4 iodo position. acs.org
Electronic effects of the pyridine ring itself also play a role. The pyridine nitrogen is electron-withdrawing and deactivates the ring, but its lone pair can cause electronic repulsion that disfavors catalyst coordination and oxidative addition at the adjacent C-2 and C-6 positions. nih.gov Furthermore, the position of the amino group can exert a directing effect, potentially influencing the reactivity of the adjacent halogen centers. rsc.org
Table 2: Factors Influencing Selectivity in Cross-Coupling of this compound
| Factor | Influence on Selectivity |
|---|---|
| Halogen Identity | The C-I bond is significantly more reactive than the C-Br bond, enabling selective coupling at the C-4 position under standard conditions. rsc.orgrsc.org |
| Catalyst and Ligands | The choice of palladium or nickel catalyst and the associated phosphine (B1218219) ligands can modulate reactivity and selectivity. Bulky ligands can influence which site is more accessible. rsc.orgnih.gov |
| Reaction Conditions | Temperature, choice of base, and solvent can be tuned to favor reaction at a specific site or to overcome high activation barriers for the less reactive site. nih.gov |
| Substituent Effects | The electronic properties of the amino group at C-3 and the pyridine nitrogen influence the reactivity of the C-4 and C-6 positions. rsc.orgnih.gov |
Reactions Involving the Primary Amine Moiety
The primary amine at the C-3 position is a key functional handle but can also complicate reactions at the halogen centers by acting as a competing nucleophile or by coordinating to and deactivating the metal catalyst. Therefore, its derivatization or protection is often a crucial synthetic consideration. rsc.org
To prevent unwanted side reactions, the amino group is often temporarily protected. The choice of protecting group is critical, as it must be stable to the conditions of the cross-coupling reaction and easily removable afterward.
Table 3: Potential Protection Strategies for the Amino Group
| Protecting Group | Reagent for Protection | Conditions for Deprotection | Reference Context |
|---|---|---|---|
| Formimidamide | 1,1-Dimethoxy-N,N-dimethylmethanamine | Acidic hydrolysis | Used for a related 6-bromopyridin-3-amine derivative. |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., Trifluoroacetic acid) | A common strategy for amino groups that adds synthetic steps. rsc.org |
Oxidation and Reduction Transformations of the Amine
While specific research on the oxidation and reduction of the amine group of this compound is not extensively documented, its reactivity can be inferred from the known behavior of other aminopyridines.
Oxidation: The amino group of pyridinamines can be sensitive to oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) could potentially lead to the formation of nitroso or nitro derivatives, or even degradation of the pyridine ring. However, such reactions often require carefully controlled conditions to achieve selective oxidation of the amine without affecting the other functional groups.
Reduction: The primary amino group in this compound is already in a reduced state. Therefore, further reduction of the amine itself is not a typical transformation. However, the term "reduction" in the context of this functional group can sometimes refer to reductive amination, a process where the amine reacts with a carbonyl compound to form an imine, which is then reduced in situ to a secondary or tertiary amine. This reaction pathway expands the synthetic utility of the amino group. ambeed.com
A significant transformation involving the amine functionality is its removal or replacement via diazotization. Treatment of an aminopyridine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, forms a diazonium salt. This intermediate is highly unstable and can be subsequently displaced by a variety of nucleophiles. For instance, in a related process, 3,5-dibromo-4-aminopyridine is converted to 3,5-dibromo-4-iodopyridine (B1430625) through diazotization followed by treatment with an iodide source. google.com This suggests that the amino group of this compound could be replaced, for example, with a hydroxyl group, a cyano group, or another halogen, providing a pathway to a wide array of substituted pyridines.
Nucleophilic Reactivity of the Amino Function
The primary amino group at the C3 position of this compound is nucleophilic and can participate in a range of reactions typical for aromatic amines.
Acylation: The amino group readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. ambeed.com This reaction is often used to protect the amino group or to introduce new functional moieties into the molecule.
Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, controlling the degree of alkylation to avoid the formation of tertiary amines or even quaternary ammonium (B1175870) salts can be challenging. More controlled alkylation can be achieved through reductive amination with aldehydes or ketones. ambeed.comresearchgate.net
Formation of Heterocycles: The amino group, in conjunction with one of the adjacent ring substituents, can be utilized in the construction of fused heterocyclic systems. For example, the reaction of aminopyridines with appropriate biselectrophiles can lead to the formation of bicyclic structures.
The nucleophilicity of the amino group is influenced by the electronic effects of the halogen substituents on the pyridine ring. The electron-withdrawing nature of the bromine and iodine atoms, as well as the pyridine ring nitrogen, decreases the electron density on the amino group, making it less nucleophilic than a simple aniline (B41778).
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is electron-deficient and is therefore activated towards nucleophilic aromatic substitution (SNAr). The presence of two halogen atoms, bromine and iodine, provides two potential sites for substitution. Generally, in nucleophilic aromatic substitution reactions of polyhalogenated pyridines, the leaving group ability follows the order I > Br > Cl > F. Furthermore, the positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. cymitquimica.com
In this compound, the iodine atom is at the C4 position (para to the nitrogen), and the bromine atom is at the C6 position (ortho to the nitrogen). Both positions are electronically favorable for SNAr. Given the superior leaving group ability of iodine, it is expected that nucleophilic substitution would preferentially occur at the C4 position.
Indeed, this compound has been utilized as a key intermediate in palladium-catalyzed cross-coupling reactions, which proceed via a mechanism related to nucleophilic substitution. A notable example is the Suzuki-Miyaura coupling, where the compound is reacted with an aryl boronic acid to form a C-C bond. In a specific application, this compound was coupled with 2-fluoro-3-boronic acid-5-(4-piperidin-1-ylmethylphenyl)pyridine. acs.org This reaction selectively proceeded at one of the halogenated positions, demonstrating the utility of this compound as a building block for more complex molecules. While the specific site of coupling was part of a larger synthetic scheme, it highlights the reactivity of the halogen substituents towards substitution. acs.org
The following table summarizes a reported Suzuki-Miyaura coupling reaction involving this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Product | Reference |
| This compound | 2-Fluoro-3-boronic acid-5-(4-piperidin-1-ylmethylphenyl)pyridine | 1,1'-[Bis(diphenylphosphino)-ferrocene]dichloropalladium(II) | 1N aqueous Potassium Fluoride | Acetonitrile (B52724) | 90 °C | 4 h | 6-Bromo-4-(2-fluoro-5-(4-(piperidin-1-ylmethyl)phenyl)pyridin-3-yl)pyridin-3-amine | acs.org |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution (EAS). The presence of two strongly deactivating halogen atoms (bromo and iodo) further diminishes the electron density of the ring, rendering EAS reactions on this compound exceedingly difficult.
While the amino group at the C3 position is an activating group, its effect is likely insufficient to overcome the strong deactivating influence of the ring nitrogen and the two halogens. Electrophilic attack, if it were to occur, would be directed by the existing substituents. The amino group would direct incoming electrophiles to the ortho and para positions. In this case, the C2 and C4 positions are ortho and para, respectively, to the amino group. However, the C4 position is already occupied by an iodine atom. The C2 position is unsubstituted, but it is adjacent to the ring nitrogen, which is a highly deactivated position.
Therefore, under standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), this compound is expected to be unreactive or undergo reaction only under very harsh conditions, which may lead to decomposition of the molecule. No significant research findings on successful electrophilic aromatic substitution reactions on this specific compound have been reported.
Rational Design and Synthesis of Derivatives and Analogs of 6 Bromo 4 Iodopyridin 3 Amine
Structural Modifications for Exploring Chemical Space
The exploration of chemical space using 6-Bromo-4-iodopyridin-3-amine as a scaffold is primarily driven by the strategic and selective functionalization of its halogenated positions. The distinct reactivity of the iodine and bromine substituents is the key to this process, allowing for programmed, stepwise modifications. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, enabling regioselective cross-coupling reactions to be performed at the C-4 position first.
This differential reactivity is exploited in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents. By reacting this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, the iodo group can be selectively replaced while the bromo group remains intact. mdpi.com This initial modification opens the door to a second, different coupling reaction at the C-6 position. This stepwise approach is fundamental to creating a library of non-symmetrical, multi-substituted pyridine (B92270) derivatives.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods such as Stille, Negishi, and Sonogashira couplings can be employed to introduce an even broader range of functional groups. organic-chemistry.orgwikipedia.org For instance, Stille coupling uses organotin reagents, while Negishi coupling employs organozinc reagents, each offering different scopes and functional group tolerances. organic-chemistry.org The Sonogashira reaction allows for the introduction of alkynyl groups, which are valuable for further transformations or for their electronic properties in materials science. wikipedia.org The amino group at the C-3 position also offers a site for modification, such as acylation or alkylation, further expanding the accessible chemical space. This multi-handle approach makes this compound a powerful platform for generating diverse molecular structures for screening and optimization in drug discovery and materials science.
Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active molecules and functional materials. The strategic placement of the amino group and two distinct halogens allows for the construction of novel ring systems through sequential coupling and cyclization reactions.
A notable application of this compound is in the assembly of the 1,7-diazacarbazole core. mdpi.com These nitrogen-containing polycyclic aromatic compounds are investigated for various biological activities. The synthesis is a prime example of a strategy that combines regioselective cross-coupling with an intramolecular cyclization.
The process begins with a selective Suzuki-Miyaura coupling reaction. This compound is reacted with a suitable boronic acid, such as 5-bromo-2-fluoropyridine-3-boronic acid. mdpi.com This reaction proceeds regioselectively at the more reactive C-4 iodo position to furnish a bipyridyl intermediate. mdpi.com The subsequent and crucial step is a base-mediated intramolecular cyclization. Treatment of the bipyridyl intermediate with a base promotes an intramolecular nucleophilic aromatic substitution (SNAr), where the amino group displaces the fluorine atom on the adjacent ring, leading to the formation of the fused diazacarbazole framework. mdpi.com The bromine atom, carried over from both starting materials, remains on the final structure, providing further handles for diversification. mdpi.com
| Starting Material | Coupling Partner | Key Intermediate | Final Product Core | Reference |
|---|---|---|---|---|
| This compound | 5-Bromo-2-fluoropyridine-3-boronic acid | 5,6'-Dibromo-2'-fluoro-[2,3'-bipyridin]-3-amine | 1,7-Diazacarbazole | mdpi.com |
The construction of quinoline (B57606) and its aza-analogs, such as naphthyridines, from aminopyridine precursors is a well-established strategy in heterocyclic chemistry, often employing classic named reactions. iipseries.org The amino group of this compound serves as a synthetic handle for such annulation reactions, where a second ring is built onto the existing pyridine core.
One of the most historically significant methods for quinoline synthesis is the Skraup reaction, which involves condensing an aniline (B41778) with glycerol, an acid, and an oxidizing agent. iipseries.orgnih.gov This reaction has been successfully adapted for aminopyridines; for example, 3-aminopyridine (B143674) can be used to synthesize 1,5-naphthyridine, a structural isomer of quinoline where a benzene (B151609) ring is replaced by a second pyridine ring. mdpi.comnih.gov By analogy, this compound is a suitable substrate for Skraup-type syntheses to produce highly substituted naphthyridine derivatives.
Another powerful method is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netnih.gov While the title compound itself lacks the required ortho-carbonyl group for a direct intramolecular Friedländer reaction, it can be chemically modified to install one. More commonly, it can participate in intermolecular versions or other multi-component reactions that ultimately lead to the formation of a fused quinoline-like ring system. These classical reactions, applied to a modern, highly functionalized substrate like this compound, provide access to complex fused heterocycles that would be difficult to synthesize by other means.
Regioselective Synthesis of Multi-substituted Pyridine Derivatives
The synthesis of multi-substituted pyridines with precise control over substituent placement is a significant challenge in organic synthesis. The presence of two different halogen atoms on the this compound ring offers an elegant solution to this problem through regioselective cross-coupling reactions. The difference in bond strength and reactivity between the C-I and C-Br bonds is the key to this selectivity.
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is the point at which selectivity is determined. The C-I bond is weaker and more reactive towards palladium(0) catalysts than the C-Br bond. Consequently, it is possible to perform a selective coupling reaction at the C-4 position while leaving the bromine atom at C-6 untouched. mdpi.com This allows for the introduction of a specific substituent at the 4-position first.
Once the first coupling is complete, the bromo group at the C-6 position is available for a second, independent coupling reaction. mdpi.com This second transformation can be carried out with a different coupling partner, leading to the formation of a di-substituted pyridine with two distinct, strategically placed groups. This stepwise, regioselective approach is highly valuable for building molecular complexity and for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, a Suzuki-Miyaura coupling can be performed at the iodo-position, and the resulting 4-aryl-6-bromopyridin-3-amine can then undergo a second Suzuki-Miyaura, Stille, or other coupling reaction to introduce a different group at the 6-position. mdpi.comorganic-chemistry.org
| Substrate | Reaction Step | Reactive Site | Coupling Partner | Product | Reference |
|---|---|---|---|---|---|
| This compound | 1st Coupling | C4-I (more reactive) | Aryl/Heteroaryl Boronic Acid 1 | 3-Amino-6-bromo-4-(aryl/heteroaryl-1)pyridine | mdpi.com |
| 2nd Coupling | C6-Br (less reactive) | Aryl/Heteroaryl Boronic Acid 2 | 3-Amino-4-(aryl/heteroaryl-1)-6-(aryl/heteroaryl-2)pyridine |
Development of Poly-pyridyl Architectures (e.g., Bipyridines, Terpyridines)
Poly-pyridyl compounds, such as bipyridines and terpyridines, are of immense importance as ligands in coordination chemistry, catalysis, and for the construction of supramolecular assemblies and functional materials. organic-chemistry.orgacs.org this compound is an excellent starting material for the rational synthesis of these architectures due to its two distinct and regioselectively addressable halogenated sites.
The synthesis of bipyridines from the title compound can be achieved through a single cross-coupling reaction. For instance, a Suzuki-Miyaura coupling with a pyridylboronic acid at the more reactive C-4 iodo position yields a 6-bromo-4,x'-bipyridine derivative. mdpi.com This bipyridine can be a final target or an intermediate for further functionalization at the remaining bromo position.
The true synthetic power of this compound is showcased in the iterative or sequential synthesis of terpyridines. A typical strategy involves a first regioselective Suzuki or Stille coupling at the C-4 position with a suitable pyridyl partner (e.g., a pyridylboronic ester or a pyridylstannane). mdpi.comorganic-chemistry.org This reaction yields a bipyridine intermediate that still contains the bromine atom at the C-6 position of the central ring. This bromine atom then serves as the reactive handle for a second cross-coupling reaction with another pyridyl partner, thereby completing the terpyridine framework. This stepwise approach allows for the synthesis of unsymmetrical terpyridines, where the terminal pyridine rings can be different, offering fine control over the final molecule's electronic and steric properties.
| Target Architecture | Synthetic Strategy | Common Coupling Reactions | Key Advantage of Starting Material | Reference |
|---|---|---|---|---|
| Bipyridine | Single regioselective cross-coupling | Suzuki-Miyaura, Stille, Negishi | Selective reaction at C4-I position | mdpi.comorganic-chemistry.org |
| Terpyridine | Iterative/sequential cross-coupling | Suzuki-Miyaura, Stille | Stepwise functionalization of C4-I then C6-Br |
Advanced Spectroscopic Characterization Techniques in Research on 6 Bromo 4 Iodopyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within a molecule. For 6-Bromo-4-iodopyridin-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the pyridine (B92270) ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the amine group.
The proton at the C-2 position is expected to appear at a lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen atom and the bromine at C-6. The proton at the C-5 position will also be in the aromatic region but at a slightly higher field compared to the C-2 proton. The amine (-NH₂) protons will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Expected ¹H NMR Data for this compound: This data is predicted based on the analysis of similar substituted pyridines.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | Singlet (s) | N/A |
| H-5 | 7.5 - 7.7 | Singlet (s) | N/A |
| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbons attached to the electronegative bromine (C-6) and iodine (C-4) atoms are expected to have their resonances at lower fields. The carbons adjacent to the nitrogen atom (C-2 and C-6) will also be deshielded.
Expected ¹³C NMR Data for this compound: This data is predicted based on established substituent effects on pyridine rings. organicchemistrydata.org
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 140 - 145 |
| C-4 | 95 - 100 |
| C-5 | 130 - 135 |
| C-6 | 148 - 153 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would not be expected to show cross-peaks between the aromatic protons as they are not on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. matrix-fine-chemicals.com An HSQC spectrum would definitively link the proton at δ 8.0-8.2 ppm to the C-2 carbon and the proton at δ 7.5-7.7 ppm to the C-5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. matrix-fine-chemicals.com This is particularly useful for identifying the positions of substituents on the pyridine ring. For instance, the H-2 proton would be expected to show correlations to C-3, C-4, and C-6, while the H-5 proton would show correlations to C-3, C-4, and C-6. The amine protons could also show correlations to C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. ntnu.no A NOESY spectrum could show a correlation between the amine protons and the H-2 proton, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The presence of bromine and iodine atoms with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I) would be evident in the mass spectrum.
Expected ESI-MS Data for this compound:
| Ion | Predicted m/z |
| [M+H]⁺ (with ⁷⁹Br) | 298.86 |
| [M+H]⁺ (with ⁸¹Br) | 300.86 |
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. doi.org This is a definitive method for confirming the molecular formula of this compound.
Expected HRMS Data for this compound:
| Molecular Formula | Ion | Calculated m/z |
| C₅H₅BrIN₂ | [M+H]⁺ | 298.8655 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile and thermally stable compounds and providing their structural identification. In the context of this compound, GC-MS is employed to establish a purity profile by separating the main component from any potential impurities, such as starting materials, by-products, or degradation products.
The gas chromatograph separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₅H₄BrIN₂), the mass spectrum would exhibit a characteristic molecular ion peak. A key feature would be the distinct isotopic pattern created by the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This results in a unique cluster of peaks for the molecular ion and any fragments containing these halogens, serving as a definitive confirmation of their presence.
The fragmentation pattern is also crucial for structural elucidation. Electron impact (EI) ionization, a common technique in GC-MS, induces fragmentation of the molecule. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The loss of halogen atoms (Br or I) or the amino group (-NH₂) would lead to predictable fragment ions, helping to piece together the molecule's structure and confirm the substitution pattern on the pyridine ring. whitman.edumiamioh.edu The detection of any unexpected peaks in the chromatogram would signify the presence of impurities, which can then be identified by their respective mass spectra.
Vibrational Spectroscopy for Functional Group and Molecular Conformation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and providing insights into molecular structure and conformation. njit.edu
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis. rsc.org For this compound, the FT-IR spectrum provides clear evidence of its key structural features.
The presence of the primary amine (-NH₂) group is typically confirmed by two N-H stretching bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring are observed in the 1600-1400 cm⁻¹ region. The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region of the spectrum; C-Br stretches are typically found in the 600-500 cm⁻¹ range, and C-I stretches appear at even lower wavenumbers, often below 500 cm⁻¹.
Table 1: Predicted FT-IR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
| 3500 - 3300 | N-H (Amine) | Symmetric & Asymmetric Stretch |
| 3100 - 3000 | C-H (Aromatic) | Stretch |
| 1620 - 1550 | N-H (Amine) | Scissoring (Bend) |
| 1600 - 1450 | C=C, C=N (Pyridine Ring) | Ring Stretch |
| 1350 - 1250 | C-N | Stretch |
| ~600 - 500 | C-Br | Stretch |
| < 500 | C-I | Stretch |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and measures the energy shifts that correspond to molecular vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar or symmetric bonds. acs.orgbohrium.com
For this compound, Raman spectroscopy would be particularly useful for observing the C-Br and C-I stretching vibrations, which can sometimes be weak in the IR spectrum. The symmetric "breathing" modes of the pyridine ring also tend to produce strong, sharp signals in the Raman spectrum, providing further confirmation of the heterocyclic core. nih.govsurrey.ac.uk The combination of FT-IR and Raman spectra offers a more complete picture of the molecule's vibrational characteristics.
X-ray Diffraction (XRD) for Solid-State Structural Determination
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for elucidating molecular structure, providing precise data on bond lengths, bond angles, and torsional angles.
For a crystalline sample of this compound, XRD analysis would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal lattice and the arrangement of atoms within it. The analysis yields a detailed structural model, confirming the substitution pattern on the pyridine ring and revealing its conformation and any intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. mdpi.com
Table 2: Illustrative Crystallographic Data Table (Note: This is an example table as specific experimental data for this exact compound is not publicly available. The values are representative for a small organic molecule.)
| Crystallographic Parameter | Value |
| Chemical Formula | C₅H₄BrIN₂ |
| Formula Weight | 298.91 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.876 |
| β (°) | 98.54 |
| Volume (ų) | 849.5 |
| Z (molecules/unit cell) | 4 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating mixtures and quantifying the purity of compounds. High-Performance Liquid Chromatography is particularly well-suited for the analysis of non-volatile or thermally labile compounds like many pharmaceutical intermediates. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control in the pharmaceutical industry. ijsrst.com For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed for purity assessment and to monitor the progress of its synthesis. researchgate.net
In RP-HPLC, the compound is separated based on its hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). The high polarity of the amine group combined with the hydrophobicity of the halogenated pyridine ring allows for good retention and separation. A UV detector is commonly used, as the aromatic pyridine ring absorbs strongly in the UV region.
The method can be validated according to ICH guidelines to ensure it is accurate, precise, and robust. ijsrst.com A typical HPLC analysis provides a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration. Purity is often expressed as a percentage of the total peak area. This method is invaluable for detecting and quantifying impurities, ensuring that the material meets the stringent specifications required for subsequent synthetic steps. chromatographyonline.comhelixchrom.com
Table 3: Typical HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Computational and Theoretical Investigations of 6 Bromo 4 Iodopyridin 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of halogenated pyridines, offering a balance between computational cost and accuracy.
Electronic Structure and Charge Distribution Analysis
DFT calculations are instrumental in elucidating the electronic structure and charge distribution of 6-Bromo-4-iodopyridin-3-amine. The presence of two different halogen atoms (bromine and iodine), an amino group, and the pyridine (B92270) nitrogen atom creates a complex electronic environment. The electron-withdrawing nature of the bromine and iodine atoms, coupled with the electron-donating effect of the amino group, significantly influences the charge distribution across the pyridine ring.
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show negative potential (red/orange regions) around the nitrogen atom of the pyridine ring and the amino group, indicating their propensity to act as nucleophilic centers or hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and, to a lesser extent, near the halogen atoms, highlighting their potential for electrophilic interactions or as hydrogen bond donors.
Natural Bond Orbital (NBO) analysis, another DFT-based method, provides a more quantitative picture of charge distribution by calculating the natural atomic charges on each atom. This analysis reveals the extent of electron delocalization and the nature of the bonding within the molecule.
Table 1: Hypothetical Natural Atomic Charges for this compound Calculated by DFT
| Atom | Hypothetical Natural Charge (e) |
| N1 (pyridine) | -0.55 |
| C2 | +0.20 |
| C3 (with NH2) | -0.25 |
| N (amino) | -0.85 |
| H (amino) | +0.40 |
| H (amino) | +0.40 |
| C4 (with I) | +0.15 |
| I | -0.10 |
| C5 | -0.15 |
| C6 (with Br) | +0.05 |
| Br | -0.05 |
Note: These values are illustrative and would be obtained from actual DFT/NBO calculations.
Prediction of Reactivity and Regioselectivity in Chemical Transformations
DFT calculations are crucial for predicting the reactivity and regioselectivity of this compound in various chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. By calculating the energies of possible intermediates and transition states, chemists can predict the most likely reaction pathways.
For instance, in Suzuki-Miyaura cross-coupling reactions, DFT can help determine whether the C-I or C-Br bond is more likely to undergo oxidative addition to a palladium catalyst. researchgate.net Generally, the C-I bond is more reactive due to its lower bond dissociation energy compared to the C-Br bond. DFT calculations can quantify this energy difference and rationalize the observed selectivity. researchgate.net The activating effect of the pyridine nitrogen atom on different positions of the ring can also be assessed. researchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is likely to be distributed over the pyridine ring, with significant contributions from the carbon atoms bearing the halogen substituents. researchgate.net This suggests that nucleophilic attack will preferentially occur at these positions.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. journalijar.com DFT calculations can provide accurate values for HOMO and LUMO energies, allowing for a comparison of the reactivity of this compound with other related compounds. ias.ac.in
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Pyridine | -6.89 | -0.45 | 6.44 |
| 3-Aminopyridine (B143674) | -5.98 | -0.21 | 5.77 |
| 4-Iodopyridine | -6.54 | -1.23 | 5.31 |
| 6-Bromopyridin-3-amine | -6.21 | -0.98 | 5.23 |
| This compound (Hypothetical) | -6.15 | -1.55 | 4.60 |
Note: These are representative values from DFT calculations on related molecules to illustrate the expected trend.
Molecular Dynamics (MD) Simulations for Conformational Analysis
By simulating the molecule in different solvent environments, it is possible to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its conformational preferences. manchester.ac.uk This information is particularly valuable for understanding its behavior in solution-phase reactions and its potential interactions with biological macromolecules. The results can reveal the most stable conformations and the energy landscape of conformational changes. nih.gov
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra.
For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comijcce.ac.ir This is invaluable for confirming the structure of the compound and assigning the signals in experimental spectra. mdpi.comst-andrews.ac.uk The calculated shifts are often compared with experimental data to validate the computational model.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions, DFT can be used to map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgnih.gov
By calculating the free energy profile of the reaction, researchers can identify the rate-determining step and understand the factors that control the reaction's efficiency and selectivity. nih.gov For example, a computational study on the Suzuki-Miyaura coupling of dihalopyridines could reveal the preference for the reaction to occur at the C-I bond over the C-Br bond by comparing the activation barriers for the oxidative addition at each site. researchgate.net This predictive capability is a powerful tool for optimizing reaction conditions and designing more efficient synthetic routes.
Advanced Applications of 6 Bromo 4 Iodopyridin 3 Amine in Chemical Synthesis
Role as an Intermediate for Complex Organic Molecules
The distinct electronic and steric properties of 6-bromo-4-iodopyridin-3-amine make it an exceptional intermediate in the synthesis of complex, high-value organic molecules, particularly in the realm of medicinal chemistry. The differential reactivity of the carbon-iodine and carbon-bromine bonds is frequently exploited in selective cross-coupling reactions.
One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of specific kinase inhibitors is a major focus of pharmaceutical research. This compound serves as a key starting material for various kinase inhibitor scaffolds. For instance, it is utilized in the synthesis of multi-kinase inhibitors, which can target several kinases simultaneously. beilstein-journals.org
A notable example is its use in the preparation of 1,7-diazacarbazoles, which are potent inhibitors of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response in cancer cells. The synthesis of the 1,7-diazacarbazole core can be achieved in a three-step sequence starting from this compound. This process typically involves a regioselective Suzuki-Miyaura coupling at the more reactive C-I bond, followed by a second coupling reaction and a subsequent base-mediated cyclization to form the tricyclic diazacarbazole system. Current time information in Bangalore, IN. The bromine atom can then be further functionalized to introduce additional diversity into the final molecule. Current time information in Bangalore, IN.
The general synthetic utility is further highlighted in the creation of novel tyrosine kinase inhibitor templates. In these syntheses, the this compound core is elaborated through sequential palladium-catalyzed cross-coupling reactions to build complex heterocyclic systems. mdpi.com
The following table summarizes key reaction types where this compound is used as an intermediate.
| Reaction Type | Reagents & Conditions | Product Type | Application |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₃PO₄) | Biarylpyridines | Kinase Inhibitors |
| Stille Coupling | Organostannanes, Palladium catalyst | Aryl/heteroaryl-substituted pyridines | Complex heterocycles |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Diaminopyridine derivatives | Pharmacologically active agents |
Scaffold for the Development of New Synthetic Methodologies
The presence of two different halogen atoms with distinct reactivities on the pyridine (B92270) ring makes this compound an ideal scaffold for the development and optimization of new synthetic methodologies, particularly in the area of regioselective cross-coupling. iucr.org The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the 6-position available for subsequent transformations. researchgate.net
This differential reactivity is crucial for establishing chemoselective and site-selective reaction conditions. Researchers utilize polyhalogenated pyridines like this compound to test the limits and selectivity of new catalytic systems. uri.edu For example, studies on the selective amination of polyhalogenated pyridines help in developing environmentally benign and cost-effective methods that can avoid the use of precious metal catalysts in some cases. uri.edu The insights gained from these studies are pivotal for the efficient synthesis of unsymmetrically substituted pyridines, which are important motifs in pharmaceuticals and agrochemicals. ijssst.info
The development of modular synthetic routes is another area where this compound serves as a valuable scaffold. A key intermediate, such as a 6-chloropyridin-3-yl C-nucleoside, can be prepared and then subjected to a variety of palladium-catalyzed reactions at the halogenated position to create a library of diverse compounds. matrix-fine-chemicals.com This modular approach is highly efficient in drug discovery for exploring structure-activity relationships.
The table below outlines the principles of regioselectivity often explored using scaffolds like this compound.
| Position | Halogen | Relative Reactivity (Pd-catalyzed coupling) | Typical First Reaction Site |
| 4 | Iodine | High | Yes |
| 6 | Bromine | Moderate | No |
This predictable reactivity allows for a programmed approach to the synthesis of polysubstituted pyridines.
Precursor in Materials Science Research
While direct applications of this compound in materials science are emerging, its potential as a precursor for functional organic materials is significant due to the versatile chemistry of the pyridine ring and its halogen substituents. Polysubstituted pyridines and bipyridines are crucial components in various advanced materials, including those for organic electronics and supramolecular assemblies. rsc.org
The ability to undergo sequential and regioselective cross-coupling reactions makes this compound an excellent candidate for the synthesis of well-defined conjugated oligomers and polymers. rsc.orgnih.gov These materials are of great interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The pyridine unit, being electron-deficient, can be incorporated into polymer backbones to tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for creating efficient n-type semiconductor materials. nih.gov For instance, bipyridine units, which can be synthesized via homocoupling or sequential cross-coupling of precursors like this compound, are common building blocks in conjugated polymers for electronic and optoelectronic applications.
Furthermore, the presence of halogen atoms and the nitrogen atom of the pyridine ring allows this molecule and its derivatives to participate in halogen bonding and hydrogen bonding. beilstein-journals.orgd-nb.info These non-covalent interactions are powerful tools in supramolecular chemistry for the construction of ordered, self-assembled structures like molecular helices and sheets. amazonaws.com The rational design of such supramolecular architectures is a key focus in the development of "smart" materials, sensors, and crystalline solids with tailored properties. Halogenated pyridines are also investigated as anchoring groups for dyes in dye-sensitized solar cells (DSSCs), where they can influence the electronic coupling between the dye and the semiconductor surface.
The potential applications in materials science are summarized below.
| Material Class | Potential Role of this compound | Key Structural Feature |
| Conjugated Polymers | Monomeric building block | Bipyridine or arylated pyridine units |
| Supramolecular Assemblies | Tecton for self-assembly | Halogen and hydrogen bond donor/acceptor sites |
| Dye-Sensitized Solar Cells | Precursor for dye synthesis | Pyridine anchoring group |
Emerging Research Avenues and Future Outlook
Green Chemistry Principles in the Synthesis of Halogenated Aminopyridines
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacturing, and application. imist.mascispace.com For the synthesis of halogenated aminopyridines, this involves moving away from traditional methods that often rely on harsh conditions, toxic reagents, and hazardous solvents. scispace.com
Key green chemistry approaches applicable to this class of compounds include:
Use of Safer Solvents: Research has demonstrated the successful amination of polyhalogenated pyridines using water as a solvent, providing an environmentally benign alternative to conventional organic solvents. acs.org This approach can yield 2-aminopyridine (B139424) derivatives with high selectivity and in moderate to excellent yields. acs.org
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. imist.ma This reduces waste and improves efficiency.
Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemical methods (e.g., grinding or vortex mixing), represent a significant advancement. researchgate.net These techniques can lead to safe, robust, and energy-efficient syntheses. researchgate.net
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones, as catalysts can be used in small amounts and can be recycled and reused. scispace.com
The table below compares a traditional synthetic approach with a potential green alternative for a key transformation in halogenated pyridine (B92270) synthesis.
Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Pyridine Amination
| Parameter | Traditional Method (e.g., Buchwald-Hartwig) | Green Alternative (e.g., Base-Promoted in Water) |
|---|---|---|
| Catalyst | Palladium-based catalysts rsc.org | Often catalyst-free or uses simple bases acs.org |
| Solvent | Organic solvents (e.g., Toluene (B28343), Dioxane) | Water acs.org |
| Waste | Metal residues, organic solvent waste | Minimal, primarily aqueous waste |
| Cost | Higher, due to precious metal catalysts | Lower, avoids costly catalysts and solvents acs.org |
| Safety | Flammable and toxic organic solvents | Significantly safer with water as solvent |
These principles offer a pathway to more sustainable and cost-effective production of 6-Bromo-4-iodopyridin-3-amine and related compounds.
Continuous Flow Chemistry for Enhanced Synthetic Efficiency
Continuous flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a flask, is a powerful technology for chemical synthesis. rsc.org This approach offers numerous advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, improved safety for hazardous reactions, and straightforward scalability. nih.govd-nb.info
For the synthesis of highly functionalized heterocycles like halogenated aminopyridines, flow chemistry can be transformative. nih.gov For instance, the synthesis of imidazo[1,2-a]pyridines, which are structurally related to aminopyridines, has been successfully demonstrated in continuous flow systems, allowing for multi-step syntheses without the isolation of intermediates. nih.gov This significantly accelerates the production of small molecule libraries for applications like drug discovery. nih.gov Similarly, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a continuous flow microwave reactor, avoiding the need to isolate intermediates. beilstein-journals.org
The application of flow chemistry could streamline the multi-step synthesis required to produce this compound, potentially improving yields and reducing production time.
Table 2: Batch vs. Continuous Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Often hours to days rsc.org | Minutes to hours nih.govbeilstein-journals.org |
| Scalability | Challenging, requires process redesign | Simple, by running the system for longer d-nb.info |
| Heat & Mass Transfer | Often inefficient, leading to side products | Highly efficient, improving selectivity and yield nih.gov |
| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes d-nb.info |
| Process Control | Limited control over gradients | Precise control of temperature, pressure, and residence time rsc.org |
The integration of automated continuous flow systems, potentially guided by machine learning algorithms, represents a frontier in synthesizing complex molecules with high efficiency and reproducibility. rsc.org
Exploration of Metal-Free Catalysis for Pyridine Functionalization
While transition-metal catalysis has been instrumental in pyridine functionalization, the use of precious metals like palladium can be costly and can lead to trace metal contamination in the final products. acs.org Consequently, there is a growing interest in developing metal-free catalytic systems. jiaolei.groupresearchgate.net These methods offer a more sustainable and economical alternative for synthesizing and modifying pyridine derivatives.
Recent advances in metal-free reactions for pyridine functionalization include:
C-N Bond Formation: Metal-free methods have been developed for the site-selective coupling of polyhalogenated pyridines with amines. rsc.org For example, a highly selective reaction at the fluorine-bearing position of the pyridine ring can be achieved under mild, metal-free conditions. rsc.org
C-H Borylation: The direct borylation of the pyridine ring without a metal catalyst has been reported. A notable example is the ortho-selective C–H borylation of 2-phenylthiopyridines using boron tribromide (BBr₃), where the Lewis acidity of the boron reagent facilitates the reaction. acs.org
Radical Reactions: Metal-free radical reactions provide another avenue for functionalizing the pyridine core. jiaolei.grouprsc.org
Phosphination: The phosphination of pyridine can be achieved under metal-free conditions, for instance, by activating the pyridine ring with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) before the addition of a phosphine (B1218219). nih.gov
These metal-free strategies are highly valuable for the late-stage functionalization of complex molecules, avoiding issues associated with metal catalysts. researchgate.netrsc.org
Table 3: Examples of Metal-Free Pyridine Functionalization Reactions
| Reaction Type | Reagents/Conditions | Key Feature | Reference |
|---|---|---|---|
| Site-Selective Amination | K₂CO₃ in DMSO | Preferential reaction at the C-F position over other halogens. | rsc.org |
| ortho-C–H Borylation | BBr₃, then pinacol | Uses a Lewis acid to activate the substrate for electrophilic attack. | acs.org |
| Phosphination | Tf₂O, then P(OEt)₃ | Activation of the pyridine ring makes it susceptible to nucleophilic attack. | nih.gov |
| Radical Allylation | Dithiophosphoric acid, photocatalyst | A single organic acid serves multiple catalytic roles. | researchgate.net |
Development of Novel Catalytic Systems for Site-Selective Transformations
Achieving site-selectivity in the functionalization of a pyridine ring, which has multiple potential reaction sites, is a significant synthetic challenge. researchgate.netresearchgate.net The development of novel catalytic systems that can precisely control where a new functional group is introduced is a major focus of current research. This is particularly relevant for a molecule like this compound, where the existing substituents electronically influence the reactivity of the remaining C-H positions.
Recent breakthroughs in this area include:
Photocatalysis: Visible-light-driven photocatalysis using organic dyes or metal complexes has emerged as a powerful tool for mild and selective C-H functionalization. acs.orgnih.govsci-hub.se For instance, by using a quinolinone-based organic photocatalyst, it is possible to switch the site of functionalization on a pyridinium (B92312) derivative from the C2 to the C4 position simply by changing the radical source (carbamoyl vs. phosphinoyl radicals). nih.govsci-hub.se
Hybrid Metal Catalysis: Novel reusable catalysts, such as a manganese catalyst immobilized on a mesoporous silica (B1680970) support (SBA-15), have been developed for the site-selective C3–H arylation and alkylation of pyridines. researchgate.net This system combines the advantages of homogeneous catalysis (high activity) with heterogeneous catalysis (easy recovery and recycling). researchgate.net
Ligand-Controlled Palladium Catalysis: The challenge of C(sp³)–H functionalization of aliphatic amines, which typically form unreactive complexes with palladium, has been overcome by using specifically designed chiral bidentate thioether ligands. nih.gov This enables enantioselective functionalization and highlights the power of ligand design in controlling reactivity and selectivity. nih.gov
Table 4: Site-Selectivity in Modern Pyridine Functionalization
| Catalytic System | Target Site | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Quinolinone Photocatalyst | C2 or C4 | Carbamoylation / Phosphinoylation | Switchable regioselectivity under metal-free conditions. | nih.govsci-hub.se |
| Hybrid Manganese Catalyst | C3 | Arylation / Alkylation | Reusable catalyst with high site-selectivity for the C3 position. | researchgate.net |
| Energy Transfer Catalysis | Rearrangement | Di-π-ethane Rearrangement | Novel visible-light-mediated rearrangement of functional groups on the pyridine ring. | chinesechemsoc.org |
These advanced catalytic methods provide powerful tools for the precise and efficient synthesis and modification of complex pyridines, paving the way for the discovery of new functional molecules built upon scaffolds like this compound.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-4-iodopyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromine and iodine substituents can be introduced via sequential halogenation of pyridine derivatives. A plausible route involves substituting a pyridin-3-amine precursor with bromine and iodine under controlled conditions (e.g., using NBS for bromination and I₂/KI for iodination). Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Catalytic systems like Pd(0) may enhance efficiency in cross-coupling steps .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio for halogens) to minimize byproducts.
Q. How should researchers purify this compound to achieve >95% purity for spectroscopic characterization?
- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). For halogenated pyridines, recrystallization in ethanol/water (70:30 v/v) at −20°C can remove polar impurities. Confirm purity via NMR (¹H/¹³C) and LC-MS, ensuring absence of residual solvents (e.g., DMF) .
- Troubleshooting : If halogen scrambling occurs (e.g., Br/I displacement), reduce reaction time and avoid excess iodide salts.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer : Contradictions may arise from tautomerism or steric hindrance. For example, amine proton exchange in DMSO-d₆ can broaden signals. Use low-temperature NMR (−40°C) to slow exchange rates. Compare data with structurally analogous compounds (e.g., 6-bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine, where steric effects stabilize specific conformers ). DFT calculations (B3LYP/6-31G*) can predict NMR shifts and validate assignments .
- Validation : Cross-check with IR (N-H stretch ~3350 cm⁻¹) and high-resolution MS to confirm molecular ion ([M+H]⁺).
Q. What strategies optimize regioselectivity in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : The iodine substituent is more reactive than bromine in Pd-catalyzed couplings. To selectively couple at the C-I position:
- Use Pd(PPh₃)₄ (2 mol%) and a mild base (K₂CO₃) in THF at 60°C.
- Introduce bulky ligands (e.g., SPhos) to sterically block the C-Br site.
- Monitor selectivity via GC-MS or MALDI-TOF. For sequential coupling, first react at C-I, then activate C-Br with CuI/1,10-phenanthroline .
Q. How does the electronic nature of bromine and iodine substituents influence the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The amine group protonates, increasing electron-withdrawing effects. Iodine (lower electronegativity vs. Br) destabilizes the ring, leading to potential C-I bond cleavage in strong acids (e.g., H₂SO₄).
- Basic Conditions : Dehydrohalogenation may occur at C-Br due to its weaker C-X bond strength (C-Br: ~70 kcal/mol vs. C-I: ~55 kcal/mol). Stabilize with inert atmospheres (N₂) and avoid prolonged heating.
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Use DFT to model charge distribution and predict degradation pathways .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported solubility data for this compound across literature sources?
- Methodological Answer : Discrepancies may stem from polymorphic forms or solvent impurities.
Standardize solubility tests (e.g., shake-flask method at 25°C).
Characterize crystal structure via XRD to identify polymorphs.
Compare with structurally related compounds (e.g., 3-bromo-4-aminopyridine, which has solubility ~2.1 mg/mL in methanol ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
